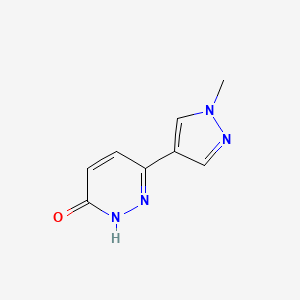

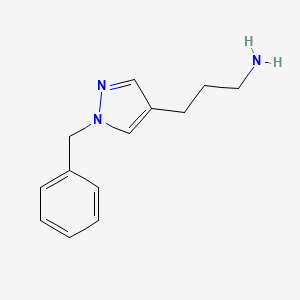

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Descripción general

Descripción

The compound “6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one” is a selective inhibitor of the c-Met receptor tyrosine kinase . It was discovered from a highly selective high-throughput screening hit via structure-based drug design and medicinal chemistry lead optimization .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures including a pyrazole and a pyridazine ring . The compound also contains a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

The compound undergoes various metabolic reactions in the human body. Some of these reactions include mono-oxidation, bis-oxidation, and the formation of a diol . The compound also forms a GSH adduct .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives:

- Researchers have developed pathways for synthesizing novel derivatives of pyridazin-3(2H)-one, including compounds that combine pyrazolyl-pyridazine with other moieties like pyrimidine and triazine. These compounds have demonstrated significant plant growth stimulant activity (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

Pharmacological Activity:

- New 6-heteroaryl-3-hydrazinopyridazines with antihypertensive action have been synthesized, showing potential for treating hypertension (Steiner, Gries, & Lenke, 1981).

- Certain pyridazin-3(2H)-one derivatives have been synthesized as analgesic, anti-inflammatory, and non-ulcerogenic agents, showing promise for medical applications (Ibrahim, Loksha, Elshihawy, Khodeer, & Said, 2017).

Materials Science Applications:

- Pyridazine derivatives have been explored for surface protection activities, particularly for protecting mild steel in corrosive environments. This application is significant in industrial contexts for corrosion inhibition (Olasunkanmi, Mashuga, & Ebenso, 2018).

Dye Synthesis:

- Pyridazine derivatives have been used in the synthesis of disperse dyes for polyester fabrics, offering a range of colors and exhibiting good fastness properties (Deeb, El-Hossami, & Abdelgawad, 2014).

Mecanismo De Acción

Target of Action

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is the Receptor Tyrosine Kinase c-Met . This receptor is a part of the hepatocyte growth factor (HGF)/c-Met signaling axis, which plays crucial roles in tumor invasive growth and metastasis .

Mode of Action

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the c-Met signaling pathway, thereby inhibiting the invasive growth and metastasis of tumors .

Biochemical Pathways

The compound primarily affects the HGF/c-Met signaling pathway . This pathway is often deregulated in many cancers, leading to invasive tumor growth and metastasis . By inhibiting the c-Met receptor, the compound disrupts this pathway, potentially reducing tumor growth and spread .

Pharmacokinetics

It’s known that the compound was terminated as a preclinical candidate due to a narrow therapeutic window in cardio-related safety .

Result of Action

The inhibition of the c-Met receptor by 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one leads to a disruption in the HGF/c-Met signaling pathway . This disruption can potentially reduce the invasive growth and metastasis of tumors . The compound also has broad phosphodiesterase family inhibition, which was implicated in a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in in vivo safety evaluations in rats .

Action Environment

The action of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can be influenced by various environmental factors. It’s worth noting that the compound’s broad phosphodiesterase family inhibition led to myocardial degeneration in rats, indicating that the compound’s action can be influenced by the physiological environment .

Safety and Hazards

The compound was found to inhibit the phosphodiesterase (PDE) family, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . The compound was terminated as a preclinical candidate because of a narrow therapeutic window in cardio-related safety .

Direcciones Futuras

The learning from multiparameter lead optimization and strategies to avoid the toxicity attrition at the late stage of drug discovery are discussed . Future research could focus on modifying the structure of the compound to reduce its off-target effects while maintaining its inhibitory activity against the c-Met receptor.

Propiedades

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNTXQNCPCZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)

![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)

amine](/img/structure/B1467969.png)

amine](/img/structure/B1467974.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)

![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)

![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)